molecular formula C12H15NO3 B5138726 2-[acetyl(propyl)amino]benzoic acid

2-[acetyl(propyl)amino]benzoic acid

Cat. No. B5138726
M. Wt: 221.25 g/mol
InChI Key: JSFHLWRPKREGPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of derivatives similar to 2-[acetyl(propyl)amino]benzoic acid involves various chemical reactions, including the Friedel-Crafts reaction, which is a key step in synthesizing related compounds by reacting o-phthalic anhydride and acetanilide using AlCl_3 as a catalyst. This process is optimized to achieve a yield of 70.4% under specific conditions (Liu Zhao-feng, 2006). Another approach includes the reaction of anthranilic acid derivatives with aryl aldehydes to synthesize N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, highlighting the versatility in synthesizing related benzoic acid derivatives (F. Nikpour, D. Sheikh, M. Saraji, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[acetyl(propyl)amino]benzoic acid is often characterized by spectroscopic methods and quantum chemical calculations, providing insights into their crystalline forms and stabilization forces. For instance, structural investigations have shown that these compounds may crystallize in specific space groups, with their structures stabilized through intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving derivatives of 2-[acetyl(propyl)amino]benzoic acid include acetylation, which can significantly affect their antitumor activities. Metabolic transformations, including N-acetylation and oxidation, have been identified as main pathways, with the process being influenced by the nature of the substituent (M. Chua et al., 1999). Such reactions highlight the compound's chemical versatility and potential in pharmacological contexts.

Physical Properties Analysis

The physical properties of 2-[acetyl(propyl)amino]benzoic acid derivatives, such as solubility, melting point, and crystalline form, can be influenced by their molecular structure and intermolecular interactions. For example, the solvation environment and molecular conformation deformation energy play crucial roles in determining their crystallisability behavior and polymorphic forms (I. Rosbottom et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-[acetyl(propyl)amino]benzoic acid derivatives, such as reactivity with other compounds, potential for forming co-crystals, and participation in various chemical reactions, are areas of ongoing research. Studies have shown that these compounds can engage in co-crystallisation processes with N-containing bases, leading to the formation of stoichiometric variants and polymorphism, which underscores their complex chemical behavior and potential for diverse applications (Signe Skovsgaard, A. Bond, 2009).

properties

IUPAC Name

2-[acetyl(propyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8-13(9(2)14)11-7-5-4-6-10(11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFHLWRPKREGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=CC=C1C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-propylacetamido)benzoic acid

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